molecular formula C24H15Cl3F3N3O2S B2853252 N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226430-95-0

N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2853252
CAS No.: 1226430-95-0
M. Wt: 572.81
InChI Key: PMRQXBGHFOJSHT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H15Cl3F3N3O2S and its molecular weight is 572.81. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. Its complex structure suggests diverse biological activities, which have been the subject of various studies.

Anticancer Properties

Several studies have indicated that compounds with imidazole and thioamide functionalities exhibit anticancer properties. The imidazole ring is often associated with the inhibition of various cancer cell lines. For instance, similar compounds have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study:
In a recent study, a derivative of this compound demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity. The mechanism involved the induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of thioacetamide derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory pathways.

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Mechanism of Action
N-(3-chlorophenyl)-2-thioacetamide5.2COX-2 inhibition
Aspirin10COX-1/COX-2 inhibition
Celecoxib8Selective COX-2 inhibition

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

Research Findings:
A study reported that imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12 to 25 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications in the phenyl rings or substituents like trifluoromethoxy groups can significantly alter the compound's potency and selectivity.

Key Observations:

  • The presence of electron-withdrawing groups (e.g., Cl, CF3) enhances biological activity.
  • The thio group contributes to improved binding affinity to biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl3F3N3O2S/c25-15-2-1-3-16(11-15)32-22(34)13-36-23-31-12-21(14-4-9-19(26)20(27)10-14)33(23)17-5-7-18(8-6-17)35-24(28,29)30/h1-12H,13H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRQXBGHFOJSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl3F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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